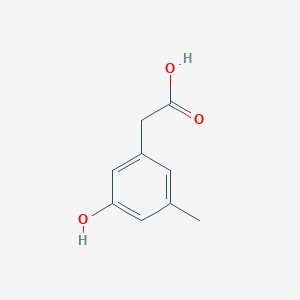

2-(3-Hydroxy-5-methylphenyl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10O3 |

|---|---|

Molecular Weight |

166.17 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methylphenyl)acetic acid |

InChI |

InChI=1S/C9H10O3/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4,10H,5H2,1H3,(H,11,12) |

InChI Key |

NCFUVSCIDVZNCW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)O)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Chemical Synthesis Pathways for 2-(3-Hydroxy-5-methylphenyl)acetic acid and its Analogues

The construction of the this compound molecular framework can be approached through several strategic pathways, each with its own advantages in terms of efficiency, scalability, and precursor availability.

Multi-Step Organic Synthesis Approaches

Multi-step syntheses of phenylacetic acid derivatives often involve the sequential introduction and modification of functional groups on an aromatic scaffold. A common strategy for synthesizing substituted phenylacetic acids involves the conversion of a suitable precursor, such as a substituted aniline, through a series of well-established reactions. For instance, a multi-step synthesis of a phenylacetic acid derivative can begin with a commercially available substituted aniline, which is then subjected to reactions like diazotization, followed by Sandmeyer or Suzuki coupling reactions to build the desired aromatic core. mdpi.comresearchgate.netdoaj.org Subsequent functional group manipulations, such as the introduction of an acetic acid moiety via a nitrile or amide intermediate, can then be performed to yield the final product. mdpi.comresearchgate.net

A plausible multi-step route to this compound could commence with 3,5-dimethylphenol. This starting material can undergo electrophilic substitution reactions to introduce a functional group that can later be converted to the acetic acid side chain. google.com

One-Pot Reaction Strategies and Efficiency

One-pot syntheses offer a more efficient alternative to traditional multi-step procedures by combining multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts. While a specific one-pot synthesis for this compound is not extensively documented, related methodologies for similar structures suggest its feasibility. For example, one-pot syntheses of various heterocyclic compounds and other substituted aromatics often employ cascade or domino reaction sequences where the product of one step serves as the substrate for the next in the same reaction vessel. researchgate.netresearchgate.net

A potential one-pot approach for the target molecule could involve the in-situ generation of a reactive intermediate from a precursor like 3-hydroxy-5-methylbenzaldehyde, which then undergoes further transformation to form the acetic acid side chain.

Utilization of Precursors and Starting Materials (e.g., Coumarin Derivatives, p-Cresol)

p-Cresol and related phenols: Phenolic compounds are common starting materials in the synthesis of more complex aromatic molecules. Their activated aromatic rings are amenable to various electrophilic substitution reactions, allowing for the introduction of necessary functional groups. libretexts.org

Coumarin Derivatives: While not a direct precursor, the structural similarity of coumarins to the target molecule suggests they could be transformed into this compound through ring-opening reactions.

3,5-Dimethylphenol: This symmetrical phenol (B47542) is an attractive starting material due to the directing effects of its hydroxyl and methyl groups, which can guide the regioselective introduction of other substituents. google.com

The following table summarizes potential precursors and their relevance to the synthesis of this compound.

| Precursor | Rationale for Use | Potential Synthetic Transformation |

| 3,5-Dimethylphenol | Symmetrical structure allows for regioselective functionalization. | Electrophilic substitution followed by side-chain manipulation. |

| 3-Hydroxy-5-methylacetophenone | Contains the core aromatic structure and a carbonyl group that can be converted to the acetic acid moiety. | Willgerodt-Kindler reaction. wikipedia.orgsynarchive.comchemeurope.comresearchgate.netorganic-chemistry.org |

| 3-Hydroxy-5-methylbenzaldehyde | The aldehyde group can be a precursor to the acetic acid side chain. | Conversion to a nitrile or mandelic acid intermediate followed by further reaction. |

| Coumarin Derivatives | Ring-opening reactions could potentially yield the desired phenylacetic acid structure. | Hydrolysis or other ring-opening methodologies. |

Reaction Mechanisms and Chemical Transformations

The synthesis of this compound and its analogues relies on a variety of fundamental reaction mechanisms that facilitate the formation and modification of the target molecule.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution: The aromatic ring of phenols is highly activated towards electrophilic attack due to the electron-donating nature of the hydroxyl group. byjus.com This property is central to many synthetic strategies that begin with phenolic precursors. For example, the introduction of an acyl group via Friedel-Crafts acylation or a formyl group via Vilsmeier-Haack reaction on a phenol derivative can provide a handle for further elaboration into the acetic acid side chain. The directing effects of the substituents on the aromatic ring play a critical role in determining the position of the incoming electrophile. libretexts.org

Nucleophilic Substitution: Nucleophilic substitution reactions are also key in the synthesis of phenylacetic acids. A common approach involves the displacement of a leaving group on a benzylic carbon by a nucleophile such as a cyanide ion. The resulting nitrile can then be hydrolyzed to the corresponding carboxylic acid. libretexts.org For instance, if a 3-hydroxy-5-methylbenzyl halide could be prepared, a nucleophilic substitution with cyanide followed by hydrolysis would yield the target molecule. libretexts.org

Oxidation-Reduction Reactions

Oxidation: Oxidation reactions can be employed to convert a functional group at the benzylic position to a carboxylic acid. For example, the oxidation of a primary alcohol or an aldehyde attached to the 3-hydroxy-5-methylphenyl core would yield this compound.

Reduction: Conversely, reduction reactions are also important. A potential synthetic route involves the preparation of a 3-hydroxy-5-methylmandelic acid derivative, which could then be reduced to the desired phenylacetic acid. The reduction of mandelic acids to phenylacetic acids is a known transformation. nist.gov

The Willgerodt-Kindler reaction is a notable example that involves both oxidation and rearrangement. wikipedia.orgsynarchive.comchemeurope.comresearchgate.netorganic-chemistry.org This reaction converts an aryl alkyl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. synarchive.comresearchgate.net In the context of synthesizing this compound, 3-hydroxy-5-methylacetophenone would be the starting material. The mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. wikipedia.org

The following table outlines the key reaction mechanisms involved in the synthesis of this compound.

| Reaction Type | Description | Relevance to Synthesis |

| Electrophilic Aromatic Substitution | An electrophile replaces a hydrogen atom on the aromatic ring. byjus.com | Introduction of functional groups onto a phenolic precursor. libretexts.org |

| Nucleophilic Substitution | A nucleophile displaces a leaving group. libretexts.org | Formation of the acetic acid side chain via a nitrile intermediate. libretexts.org |

| Willgerodt-Kindler Reaction | Conversion of an aryl alkyl ketone to a carboxylic acid. wikipedia.orgsynarchive.comchemeurope.comresearchgate.netorganic-chemistry.org | A direct route from 3-hydroxy-5-methylacetophenone. |

| Oxidation | Increase in the oxidation state of a functional group. | Conversion of a benzylic alcohol or aldehyde to the carboxylic acid. |

| Reduction | Decrease in the oxidation state of a functional group. | Conversion of a mandelic acid derivative to the phenylacetic acid. nist.gov |

Derivatization Strategies for Functional Group Modification

The chemical structure of this compound offers two primary sites for functional group modification: the carboxylic acid moiety and the phenolic hydroxyl group. These reactive centers allow for a variety of derivatization strategies to synthesize a range of novel compounds with potentially altered physicochemical and biological properties. The primary approaches to modifying this molecule involve reactions such as esterification and amidation of the carboxylic acid, as well as etherification of the phenolic hydroxyl group.

The carboxylic acid group can be readily converted into esters through various esterification methods. Fischer esterification, a classic approach, involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This method is particularly effective for the synthesis of simple alkyl esters. For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU) facilitate the formation of an activated intermediate that readily reacts with an alcohol.

Another key derivatization strategy for the carboxylic acid functionality is amidation. The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Similar to esterification, this transformation can be promoted by coupling agents to enhance reaction rates and yields. A variety of reagents, including (2-(4,6-dimethoxy-1,3,5-triazin-2-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (DMT-TU), are effective for this purpose. The choice of the amine component allows for the introduction of a wide array of functional groups, leading to a diverse library of amide derivatives.

The phenolic hydroxyl group on the aromatic ring provides another avenue for structural modification, primarily through etherification reactions. The Williamson ether synthesis is a common method for this transformation, involving the deprotonation of the phenol with a base, such as sodium hydride or a carbonate base, to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide or another suitable electrophile to form the corresponding ether. This strategy allows for the introduction of various alkyl or substituted alkyl chains at the phenolic position, further expanding the chemical space of derivatives obtainable from this compound.

These derivatization strategies are fundamental in medicinal chemistry and materials science for the systematic modification of a lead compound to optimize its properties. The following tables provide an overview of potential derivatives that can be synthesized from this compound using the discussed methodologies.

Table 1: Potential Ester Derivatives of this compound

| Derivative Name | Alcohol Reagent | General Method |

| Methyl 2-(3-hydroxy-5-methylphenyl)acetate | Methanol | Fischer Esterification |

| Ethyl 2-(3-hydroxy-5-methylphenyl)acetate | Ethanol | Fischer Esterification |

| Isopropyl 2-(3-hydroxy-5-methylphenyl)acetate | Isopropanol | Fischer Esterification |

| Benzyl 2-(3-hydroxy-5-methylphenyl)acetate | Benzyl alcohol | Coupling Agent-Mediated Esterification |

| 2-Hydroxyethyl 2-(3-hydroxy-5-methylphenyl)acetate | Ethylene glycol | Fischer Esterification |

Table 2: Potential Amide Derivatives of this compound

| Derivative Name | Amine Reagent | General Method |

| 2-(3-Hydroxy-5-methylphenyl)-N-methylacetamide | Methylamine | Coupling Agent-Mediated Amidation |

| N-Ethyl-2-(3-hydroxy-5-methylphenyl)acetamide | Ethylamine | Coupling Agent-Mediated Amidation |

| 2-(3-Hydroxy-5-methylphenyl)-N-phenylacetamide | Aniline | Coupling Agent-Mediated Amidation |

| N-Benzyl-2-(3-hydroxy-5-methylphenyl)acetamide | Benzylamine | Coupling Agent-Mediated Amidation |

| 1-(2-(3-Hydroxy-5-methylphenyl)acetyl)piperidine | Piperidine | Coupling Agent-Mediated Amidation |

Table 3: Potential Ether Derivatives of this compound

| Derivative Name | Alkylating Agent | General Method |

| 2-(3-Methoxy-5-methylphenyl)acetic acid | Methyl iodide | Williamson Ether Synthesis |

| 2-(3-Ethoxy-5-methylphenyl)acetic acid | Ethyl iodide | Williamson Ether Synthesis |

| 2-(3-(Benzyloxy)-5-methylphenyl)acetic acid | Benzyl bromide | Williamson Ether Synthesis |

| 2-(3-(Allyloxy)-5-methylphenyl)acetic acid | Allyl bromide | Williamson Ether Synthesis |

| tert-Butyl 2-(3-(tert-butoxy)-5-methylphenyl)acetate | tert-Butyl bromide | Williamson Ether Synthesis |

Biosynthesis and Bioconversion Strategies

Natural Biosynthetic Pathways for Hydroxyphenylacetic Acid Derivatives

Hydroxyphenylacetic acids (HPAAs) are naturally occurring metabolites found across different biological kingdoms. In humans and other mammals, they are notably produced by the gut microbiota through the metabolism of dietary polyphenolic compounds, such as flavonoids, and aromatic amino acids. rupahealth.comhealthmatters.io

Key natural production pathways include:

Microbial Degradation of Flavonoids: Gut bacteria, particularly from the Clostridium genus, play a crucial role in breaking down complex flavonoids from sources like tea, fruits, and vegetables into simpler phenolic acids, including 3-hydroxyphenylacetic acid (3-HPAA). rupahealth.comhealthmatters.io

Amino Acid Metabolism: The metabolism of aromatic amino acids, such as tyrosine and phenylalanine, is a primary source of 4-hydroxyphenylacetic acid (4-HPAA). Tyrosine can be converted to 4-hydroxyphenylpyruvate, which is then transformed into 4-HPAA. researchgate.net

Fungal Hydroxylation: Certain fungi have demonstrated the ability to directly synthesize HPAAs. For instance, the fungus Rhizoctonia solani can hydroxylate phenylacetic acid at the meta-position to produce 3-hydroxyphenylacetic acid. google.com

The enzyme 4-hydroxyphenylacetate (B1229458) 3-monooxygenase is a key component in the tyrosine metabolism pathway and acts upon 3-HPAA. rupahealth.comhealthmatters.iohmdb.ca The presence of these acids in urine can serve as an indicator of specific gut microbiome compositions and dietary intake of phenols and flavonoids. rupahealth.com

Engineered Microbial Cell Factories for Sustainable Production

To meet the demand for HPAAs in a sustainable manner, significant research has focused on developing engineered microbial cell factories. By harnessing the tools of metabolic engineering and synthetic biology, microorganisms like Escherichia coli and various fungi have been modified to become efficient producers of these compounds from simple carbon sources. acs.orgnih.govnih.gov

One prominent strategy involves creating artificial biosynthetic pathways in a host organism. For example, E. coli has been engineered for the high-level production of 4-HPAA. nih.govnih.gov In one approach, researchers overexpressed a phenylpyruvate decarboxylase gene (ipdC) from Azospirillum brasilense and a phenylacetaldehyde (B1677652) dehydrogenase gene (feaB) from E. coli in a tyrosine-overproducing strain. nih.gov Further enhancements, such as using a dynamic quorum-sensing circuit to regulate the metabolic pathway, have significantly boosted production titers. This dynamic regulation led to the production of 17.39 g/L of 4-HPAA, a 46.4% increase compared to statically controlled pathways. researchgate.netnih.gov

Another innovative approach utilized a biosensor-assisted evolution strategy coupled with genome shuffling in E. coli. This method successfully generated a strain capable of producing 25.42 g/L of 4-HPAA. nih.gov Subsequent systematic engineering of the biosynthetic pathway in an E. coli platform strain has pushed the production titer to a reported high of 31.95 g/L. nih.gov

Fungal systems have also been optimized for HPAA production. A fermentation process using the fungus Rhizoctonia solani fed with phenylacetic acid achieved a final concentration of 30.6 g/L of 3-hydroxyphenylacetic acid. google.com

Table 1: Performance of Engineered Microbial Strains for Hydroxyphenylacetic Acid (HPAA) Production

| Microorganism | Target Compound | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | 4-Hydroxyphenylacetic acid (4-HPAA) | Quorum-sensing dynamic regulation | 17.39 g/L | nih.gov |

| Escherichia coli | 4-Hydroxyphenylacetic acid (4-HPAA) | Biosensor-assisted evolution & genome shuffling | 25.42 g/L | nih.gov |

| Escherichia coli | 4-Hydroxyphenylacetic acid (4-HPAA) | Systematic pathway engineering | 31.95 g/L | nih.gov |

| Rhizoctonia solani | 3-Hydroxyphenylacetic acid (3-HPAA) | Fermentation with phenylacetic acid feed | 30.6 g/L | google.com |

| Escherichia coli | 3,4-Dihydroxyphenylacetic acid | One-pot bioconversion from ferulic acid | 13.5 mM (90% yield) | acs.org |

Enzymatic Biotransformations and Catalysis

The use of isolated enzymes as biocatalysts offers a highly specific and efficient route for synthesizing HPAA derivatives. This approach avoids the complexities of cellular metabolism, allowing for high conversion rates and cleaner product streams. A key class of enzymes in this field is hydroxylases, which can introduce hydroxyl groups onto aromatic rings.

The enzyme p-hydroxyphenylacetate 3-hydroxylase (HPAH), particularly from the bacterium Acinetobacter baumannii, has been identified as a potent biocatalyst. acs.org This enzyme can perform multiple hydroxylations on a single substrate. For instance, wild-type HPAH can catalyze the double hydroxylation of 4-HPA to produce 2-(3,4,5-trihydroxyphenyl)acetic acid (3,4,5-THPA). acs.org HPAH enzymes sourced from E. coli and Pseudomonas aeruginosa are capable of converting 4-HPA into 2-(3,4-dihydroxyphenyl)acetic acid (3,4-DHPA). acs.org

Protein engineering has been employed to enhance the catalytic properties and substrate scope of these enzymes. By modifying the oxygenase component of HPAH from A. baumannii, researchers developed a variant (Y398S) with significantly improved efficiency for synthesizing other valuable trihydroxyphenolic acids from precursors like p-coumaric acid. acs.org

Fungal cultivation also represents a form of whole-cell biocatalysis. The cultivation of fungi from genera such as Rhizoctonia, Ceratobasidium, or Pellicularia in the presence of phenylacetic acid facilitates its conversion to 3-hydroxyphenylacetic acid through enzymatic hydroxylation. google.com

Table 2: Key Enzymes in the Biotransformation of Hydroxyphenylacetic Acid Derivatives

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| p-Hydroxyphenylacetate 3-hydroxylase (HPAH) | Acinetobacter baumannii | 4-Hydroxyphenylacetic acid (4-HPA) | 2-(3,4,5-Trihydroxyphenyl)acetic acid | acs.org |

| p-Hydroxyphenylacetate 3-hydroxylase (HPAH) | Escherichia coli | 4-Hydroxyphenylacetic acid (4-HPA) | 2-(3,4-Dihydroxyphenyl)acetic acid | acs.org |

| p-Hydroxyphenylacetate 3-hydroxylase (HPAH) | Pseudomonas aeruginosa | 4-Hydroxyphenylacetic acid (4-HPA) | 2-(3,4-Dihydroxyphenyl)acetic acid | acs.org |

| Whole-cell catalysis | Rhizoctonia solani | Phenylacetic acid | 3-Hydroxyphenylacetic acid (3-HPAA) | google.com |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-(3-Hydroxy-5-methylphenyl)acetic acid, distinct signals corresponding to each unique proton environment are expected. The aromatic region would likely display complex splitting patterns for the three protons on the phenyl ring. The methylene (B1212753) (-CH₂-) protons of the acetic acid side chain would typically appear as a singlet, and the methyl (-CH₃) group protons would also present as a singlet. The protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups are expected to be broad singlets, and their chemical shifts can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals would be expected for the carbonyl carbon of the carboxylic acid, the methylene carbon, the methyl carbon, and the six unique carbons of the substituted benzene (B151609) ring. The chemical shifts of the aromatic carbons are influenced by the hydroxyl and methyl substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of the ¹H and ¹³C signals. COSY spectra would reveal proton-proton coupling networks, aiding in the assignment of the aromatic protons. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the acetic acid side chain to the phenyl ring.

Specific, experimentally determined NMR data for this compound were not available in the provided search results. The following table provides predicted chemical shift ranges based on the functional groups present in the molecule.

| Proton Type | Predicted ¹H Chemical Shift (ppm) | Carbon Type | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Carbonyl (-C=O) | 170 - 185 |

| Phenolic (-OH) | 4.0 - 8.0 | Aromatic (C-OH) | 150 - 160 |

| Aromatic (-CH) | 6.5 - 7.5 | Aromatic (C-C) | 110 - 140 |

| Methylene (-CH₂-) | 3.5 - 4.0 | Methylene (-CH₂-) | 35 - 50 |

| Methyl (-CH₃) | 2.0 - 2.5 | Methyl (-CH₃) | 15 - 25 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The O-H stretching of the phenolic group would be observed as a broad band around 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic chain would be seen in the 2800-3100 cm⁻¹ region. The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The C=O stretching vibration is typically weaker in the Raman spectrum. However, the aromatic C-C stretching vibrations, which appear in the 1400-1600 cm⁻¹ region, often give rise to strong Raman signals. The symmetric C-H stretching of the methyl group would also be a prominent feature.

Specific, experimentally determined FT-IR and FT-Raman data for this compound were not available in the provided search results. The table below lists the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Intensity |

| Carboxylic Acid O-H | Stretch | 2500-3300 (broad) | Weak |

| Phenolic O-H | Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000-3100 | Strong |

| Aliphatic C-H | Stretch | 2850-3000 | Strong |

| Carboxylic Acid C=O | Stretch | 1680-1720 (strong) | Medium |

| Aromatic C=C | Stretch | 1400-1600 | Strong |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the unambiguous determination of its molecular formula (C₉H₁₀O₃).

Fragmentation Analysis: In the mass spectrometer, the molecule can be fragmented into smaller, charged species. The fragmentation pattern is often predictable and provides valuable structural information. For this compound, a common fragmentation pathway would be the loss of the carboxylic acid group (-COOH, 45 Da) or water (-H₂O, 18 Da). Another likely fragmentation is the cleavage of the bond between the methylene group and the phenyl ring, leading to the formation of a stable benzylic cation.

Specific, experimentally determined mass spectrometry data for this compound were not available in the provided search results. The following table outlines the expected key fragments.

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]+• | C₉H₁₀O₃ | 166 |

| [M-COOH]+ | C₈H₉O | 121 |

| [M-H₂O]+• | C₉H₈O₂ | 148 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Specific, experimentally determined X-ray crystallographic data for this compound were not available in the provided search results. Therefore, details on its crystal system, space group, and unit cell dimensions cannot be provided.

Biological Activities and Molecular Mechanisms in in Vitro and in Vivo Systems

Antioxidant Mechanisms and Radical Scavenging Properties

Phenolic acids are well-regarded for their antioxidant capabilities, which are primarily attributed to their chemical structure, including the presence and position of hydroxyl groups on the aromatic ring. nih.gov These compounds can neutralize free radicals by donating an electron or a hydrogen atom, quench singlet oxygen, or chelate metal ions like copper and iron. nih.gov

Studies on isomers such as 4-hydroxyphenylacetic acid (4-HPAA) have demonstrated notable antioxidant action. 4-HPAA is a major metabolite of polyphenols and has been shown to protect against acetaminophen-induced liver injury by increasing antioxidant enzymes. nih.gov In animal models, pretreatment with 4-HPAA significantly prevented oxidative liver stress by mitigating the depletion of glutathione (B108866) (GSH) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov Furthermore, it restored the activity of key antioxidant enzymes, including glutathione peroxidase (GPx), catalase (CAT), and superoxide (B77818) dismutase (SOD). nih.gov The antioxidant effects of phenolic acids like 4-HPAA are linked to the activation of the Nrf2 transcription factor pathway, which enhances endogenous cellular antioxidant defenses. nih.gov Similarly, derivatives synthesized from 4-HPAA have confirmed antioxidant activity in DPPH and ABTS radical scavenging assays. researchgate.net

Anti-inflammatory Effects and Cytokine Modulation

Phenolic compounds, including various hydroxyphenylacetic acid isomers, are recognized for their anti-inflammatory properties. mdpi.com They can modulate complex inflammatory pathways and the production of signaling molecules called cytokines. nih.govmdpi.commdpi.comfrontiersin.org

The isomer 4-hydroxyphenylacetic acid (4-HPAA) has been shown to possess anti-inflammatory activity by inhibiting increases in pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in lung tissue. medkoo.com In a study on macrophage polarization, 4-HPAA significantly decreased the secretion and mRNA levels of TNF-α, IL-6, and IL-1β in M1 macrophages, which are key players in the inflammatory response. ifoodmm.cn Another isomer, 3-hydroxyphenylacetic acid (3-HPAA), also exhibits anti-inflammatory properties. mdpi.com Generally, phenolic acids can influence major inflammatory signaling pathways, including NF-κB, MAPK, and NLRP3, thereby reducing the expression and secretion of pro-inflammatory mediators. frontiersin.org For example, compounds like vanillic acid have been found to reduce the release of pro-inflammatory cytokines from T-lymphocytes. nih.gov

Antimicrobial Efficacy and Cellular Interference Mechanisms

Phenylacetic acid and its hydroxylated derivatives have demonstrated significant antibacterial capabilities. The parent compound, phenylacetic acid (PAA), shows good antibacterial activity against pathogens like Agrobacterium tumefaciens, with a reported IC50 of 0.8038 mg/mL. researchgate.net Its mechanism of action involves disrupting cell membrane integrity, leading to the leakage of nucleic acids and proteins, inhibiting protein synthesis, and affecting cellular metabolism. researchgate.net

The position of the hydroxyl group on the phenyl ring influences the antibacterial potency. Studies on 4-hydroxyphenylacetic acid (4-HPCA) have shown it effectively inhibits the growth of the foodborne pathogen Listeria monocytogenes in a dose-dependent manner. researchgate.netnih.gov The mechanism involves causing cell membrane damage, which leads to a wrinkled morphology and cell death. researchgate.netnih.gov Furthermore, 4-HPCA can downregulate the expression of key virulence genes in this bacterium. researchgate.netnih.gov Research on 2-hydroxyphenylacetic acid (2-HPAA) and its salts indicates activity against bacteria such as E. coli, K. aerogenes, P. fluorescens, and B. subtilis. mdpi.com Interestingly, some studies suggest that the 3-hydroxy isomer (3-HPAA) may possess stronger antibacterial effects than the 2-hydroxy isomer (2-HPAA), highlighting the importance of the substituent position. mdpi.com

Antibacterial Activity of Phenylacetic Acid Derivatives

| Compound | Bacterial Species | Observed Effect | Reference |

|---|---|---|---|

| Phenylacetic acid (PAA) | Agrobacterium tumefaciens | IC50 of 0.8038 mg/mL | researchgate.net |

| 4-Hydroxyphenylacetic acid (4-HPCA) | Listeria monocytogenes | Dose-dependent growth inhibition; cell membrane damage | researchgate.netnih.gov |

| 2-Hydroxyphenylacetic acid (2-HPAA) | E. coli, K. aerogenes, P. fluorescens, B. subtilis | Demonstrated antibacterial activity | mdpi.com |

Phenylacetic acid (PAA) and its derivatives are also effective against various fungal species. google.com PAA isolated from Streptomyces humidus completely inhibited the growth of several plant pathogenic fungi and yeast, including Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Saccharomyces cerevisiae, at concentrations ranging from 10 to 50 μg/ml. nih.govresearchgate.net The compound was found to be as effective as the commercial fungicide metalaxyl (B1676325) in preventing spore germination and hyphal growth of P. capsici. nih.gov Other research has confirmed the antifungal activity of PAA against the dry rot pathogen Gibberella pulicaris. nih.gov Studies on 2-hydroxyphenylacetic acid and its potassium salt have also shown an effect on the viability of Candida albicans fungal cells. mdpi.com

Antifungal Spectrum of Phenylacetic Acid

| Fungal Species | Effective Concentration | Reference |

|---|---|---|

| Pythium ultimum | 10-50 µg/ml | nih.govresearchgate.net |

| Phytophthora capsici | 10-50 µg/ml | nih.govresearchgate.net |

| Rhizoctonia solani | 10-50 µg/ml | nih.govresearchgate.net |

| Saccharomyces cerevisiae | 10-50 µg/ml | nih.govresearchgate.net |

| Gibberella pulicaris | Activity demonstrated | nih.gov |

| Candida albicans | Reduced cell viability | mdpi.com |

Anticancer Potentials and Apoptotic Pathway Induction

While direct studies on the anticancer properties of 2-(3-hydroxy-5-methylphenyl)acetic acid are not available, research on a structurally related compound, 1-(2-hydroxy-5-methylphenyl)-3-phenyl-1,3-propanedione (HMDB), provides significant insights. HMDB, which shares the 2-hydroxy-5-methylphenyl moiety, induces growth inhibition and apoptosis in human epidermoid carcinoma cells (A431). nih.gov

The mechanism of HMDB-induced apoptosis involves the generation of reactive oxygen species (ROS) in the early stages, which precedes key apoptotic events like cytochrome c release from the mitochondria, activation of caspases, and DNA fragmentation. nih.gov This suggests that HMDB creates an oxidative cellular environment that leads to irreparable DNA damage, triggering the apoptotic process. nih.govresearchgate.net Further molecular analysis revealed that HMDB treatment leads to the up-regulation of pro-apoptotic proteins like Bad and p21, and the down-regulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL. nih.gov Additionally, HMDB markedly enhances the expression of the GADD153 gene, which is involved in growth arrest and DNA damage-inducible apoptosis. nih.gov

Enzyme Inhibition and Receptor Modulation Studies

Phenylacetic acid and its derivatives are known to interact with various enzymes and cellular receptors, modulating their activity. drugbank.com Derivatives of phenylacetic acid have been developed as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in regulating glucose and triglyceride metabolism. nih.gov Other derivatives have been optimized as selective antagonists for the CRTH2 and DP receptors, which are implicated in inflammatory conditions like asthma. nih.gov Phenylacetic acid itself can activate human peroxisome proliferator-activated receptors (PPAR) and may modulate other receptors, such as the retinoic acid receptor β. oup.com Furthermore, some phenyl acetic acid substituted quinolines have been identified as novel agonists for the Liver X Receptor (LXR), a target for the treatment of atherosclerosis. acs.org

Comprehensive Structure-Activity Relationship (SAR) Investigations

The biological activity of phenylacetic acid derivatives is intricately linked to the chemical nature and structural arrangement of substituents on the phenyl ring. The interplay of electronic and steric factors introduced by these substituents dictates the molecule's interaction with biological targets, thereby influencing its therapeutic or biological effects.

Impact of Substituent Position and Nature on Biological Profiles

The position and identity of substituents on the phenylacetic acid scaffold are critical determinants of their biological activity. Research into various derivatives has illuminated key structure-activity relationships.

The antioxidant capacity of hydroxyphenylacetic acids is significantly influenced by the presence and location of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring. These groups can act as electron-donating entities, which is a key factor in their radical scavenging activity. nih.gov For instance, the presence of a hydroxyl group is crucial for antioxidant effects. nih.gov The relative position of these substituents can also introduce steric effects that may impact the molecule's ability to interact with free radicals. nih.gov

In the context of enzyme inhibition, the substitution pattern on the phenyl ring plays a pivotal role. Studies on 4-hydroxyphenylacetate (B1229458) 1-monooxygenase have shown that only analogs with a hydroxyl group at the C-4 position of the benzene (B151609) nucleus exhibit activity as either a substrate or an inhibitor. This highlights a strict structural requirement for interaction with the enzyme's active site.

The nature of the substituent also governs the molecule's physicochemical properties, such as lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of different functional groups can significantly alter the compound's ability to cross biological membranes and reach its target.

Comparative Studies with Structurally Related Phenylacetic Acid Derivatives

A study comparing the inhibitory activity of various hydroxyphenylacetic acid analogs against 4-hydroxyphenylacetate 1-monooxygenase revealed distinct differences based on their substitution patterns. The inhibitory constants (Ki) for several compounds were determined, illustrating the impact of subtle structural modifications.

| Compound | Inhibitory Constant (Ki) in µM |

|---|---|

| dl-4-Hydroxymandelic acid | 17 |

| 3,4-Dihydroxyphenylacetic acid | 43 |

| 4-Hydroxy-3-methylphenylacetic acid | 87 |

| 4-Hydroxyphenylpropionic acid | 440 |

This data demonstrates that modifications such as the introduction of a second hydroxyl group (as in 3,4-dihydroxyphenylacetic acid) or a methyl group (as in 4-hydroxy-3-methylphenylacetic acid) significantly alter the inhibitory potency compared to the parent 4-hydroxyphenylacetic acid. nih.gov

Furthermore, the antioxidant properties of various hydroxyphenylacetic acids have been compared, showing that compounds with a catechol (3,4-dihydroxy) moiety exhibit the strongest antioxidant activity. nih.gov This is attributed to the ability of the catechol group to effectively donate hydrogen atoms to stabilize free radicals.

Another example of comparative analysis involves 3-hydroxyphenylacetic acid, a metabolite of flavonoids, which has been shown to have vasorelaxant effects. mdpi.com This activity is linked to the release of nitric oxide from the endothelial layer, a mechanism that may be shared or modified in other structurally related compounds. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2-(3-Hydroxy-5-methylphenyl)acetic acid will likely prioritize green and sustainable chemistry principles to minimize environmental impact and improve efficiency. While traditional multi-step syntheses for substituted phenylacetic acids exist, emerging strategies offer promising alternatives. researchgate.netsemanticscholar.org

One key area of development is biocatalysis , which uses enzymes or whole microorganisms to perform chemical transformations. This approach is gaining traction for producing phenolic acids due to its high selectivity and mild reaction conditions. nih.gov For instance, engineered E. coli has been successfully used to produce 4-hydroxyphenylacetic acid from lignin-related compounds like p-coumaric acid. acs.orgresearchgate.net Future research could adapt these biosynthetic pathways to produce this compound from renewable feedstocks, representing a significant step towards sustainability.

Another promising frontier is flow chemistry . By conducting reactions in continuous-flow reactors, researchers can achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability. acs.org The integration of biocatalysis with flow systems, known as flow biocatalysis, offers a particularly powerful combination for producing active pharmaceutical ingredients (APIs) and natural compounds efficiently and sustainably. mdpi.comsemanticscholar.orgrsc.org Developing a flow-based synthesis, potentially incorporating immobilized enzymes, could streamline the production of this compound.

A comparison of these potential methodologies is outlined below:

| Methodology | Advantages | Potential Challenges |

| Traditional Synthesis | Established procedures, well-understood reactions. | Often relies on harsh reagents, may produce significant waste, can be multi-step. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable feedstocks, environmentally friendly. nih.govacs.org | Enzyme stability, reaction rates can be slow, substrate specificity may require enzyme engineering. |

| Flow Chemistry | Precise control, enhanced safety, improved yields, easy scalability. acs.org | Initial setup costs, potential for clogging, requires specialized equipment. |

| Flow Biocatalysis | Combines advantages of both biocatalysis and flow chemistry for a highly efficient and sustainable process. mdpi.comsemanticscholar.org | Immobilization of enzymes can be complex, maintaining enzyme activity over time. |

Future work will focus on optimizing these green methodologies to create economically viable and environmentally benign routes for the synthesis of this compound and its derivatives.

Advanced Computational Design for Optimized Bioactivity

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive molecules. For this compound, these methods can guide the design of new derivatives with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique that correlates the structural or physicochemical properties of compounds with their biological activities. nih.govfrontiersin.orgnih.govbiointerfaceresearch.commdpi.com By developing QSAR models for a series of this compound analogs, researchers can predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., a protein receptor). nih.govfrontiersin.org This technique can be used to predict the binding mode and affinity of this compound with various enzymes or receptors. The insights gained from docking studies can inform the rational design of derivatives with improved binding and, consequently, higher potency.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. fiveable.menih.govresearchgate.net A pharmacophore model can be generated from a set of known active compounds and used to virtually screen large chemical libraries for new molecules that fit the model. This approach is highly effective for scaffold hopping—finding new and structurally diverse compounds with the same desired biological activity.

| Computational Method | Application for this compound | Key Outcome |

| QSAR | Predict the bioactivity of new derivatives based on their molecular descriptors. | Prioritization of synthetic targets with high predicted potency. nih.gov |

| Molecular Docking | Elucidate the binding interactions with specific biological targets. | Rational design of modifications to improve binding affinity and selectivity. nih.gov |

| Pharmacophore Modeling | Identify essential structural features for bioactivity and screen for novel scaffolds. | Discovery of new, structurally diverse compounds with desired biological effects. nih.govresearchgate.net |

By integrating these computational approaches, future research can significantly streamline the drug discovery process, leading to the development of optimized this compound derivatives with superior bioactivity and therapeutic potential.

Identification of Undiscovered Biological Targets and Pathways

While phenolic acids are known for a range of biological activities, the specific targets and mechanisms of action for this compound are largely unexplored. Future research will be directed at identifying novel biological targets and elucidating the pathways through which this compound exerts its effects.

One area of investigation is its potential as an anti-inflammatory agent. Phenolic acids have been shown to possess anti-inflammatory properties, and a potential mechanism could be the inhibition of enzymes like TNF-α convertase (TACE), which plays a role in the inflammatory cascade. nih.gov Future studies could directly test the inhibitory activity of this compound against this and other inflammatory targets.

Modern analytical and biochemical techniques will be crucial in this discovery process. High-throughput screening (HTS) can be employed to rapidly test the compound against large panels of biological targets. Chemical proteomics , using the compound as a molecular probe, can help to "fish out" and identify its direct binding partners within cells. Furthermore, "omics" technologies like transcriptomics and metabolomics can provide a broader view of the cellular pathways that are affected by the compound.

Key research questions to be addressed include:

What specific enzymes, receptors, or signaling proteins does this compound interact with?

How does it modulate inflammatory pathways, and could it be a candidate for treating inflammatory diseases?

Does it possess other currently unknown bioactivities (e.g., antimicrobial, neuroprotective, anticancer)?

What are the metabolic fates of this compound in biological systems?

Answering these questions will require a multidisciplinary approach, combining chemical synthesis, biochemical assays, and advanced analytical techniques to fully uncover the therapeutic potential of this compound. mdpi.comresearchgate.netresearchgate.netprotocols.ionih.gov

Application in Green Chemistry and Biorefinery Processes

The structure of this compound, featuring both a phenolic hydroxyl group and a carboxylic acid group, makes it a valuable candidate as a bio-based platform chemical. nih.gov Its derivation from renewable sources, as explored in sustainable synthesis, would position it as a key building block in a future circular bioeconomy.

A significant future application lies in the synthesis of bio-based polymers . nih.govmdpi.com The bifunctional nature of hydroxyphenylacetic acids allows them to undergo self-polycondensation to form polyesters. For example, research on 4-hydroxyphenylacetic acid has demonstrated its potential to create fully aromatic, degradable polyesters with liquid crystalline properties. dtu.dkdtu.dk These polymers could be used in applications like food packaging, offering a sustainable alternative to petroleum-derived plastics. Future work could explore the polymerization of this compound to create novel polymers with unique properties conferred by its specific substitution pattern.

Within the biorefinery concept, where biomass is converted into a range of value-added products, this compound could serve as a versatile intermediate. sinocurechem.comnih.gov If it can be efficiently produced from lignocellulosic biomass, it could be transformed into a variety of specialty chemicals, including:

Resins and adhesives: The phenolic group can be utilized in condensation reactions similar to phenol-formaldehyde resins.

Specialty chemicals: The aromatic ring can be further functionalized to create fine chemicals for the pharmaceutical or agrochemical industries.

Polymer additives: It could be incorporated as a monomer into existing polymer chains to modify their properties, such as thermal stability or biodegradability.

The development of this compound as a platform chemical aligns with the core principles of green chemistry, which include the use of renewable feedstocks and the design of chemical products with reduced environmental impact. sphinxsai.com

Q & A

Q. What are the recommended methods for synthesizing 2-(3-Hydroxy-5-methylphenyl)acetic acid in laboratory settings?

A regioselective substitution approach can be adapted from methods used for analogous phenylacetic acid derivatives. For example, bromination of 4-methoxyphenylacetic acid in acetic acid (as described for 2-(3-Bromo-4-methoxyphenyl)acetic acid synthesis ) can be modified by replacing bromine with hydroxyl and methyl groups. Key steps include:

Q. How should researchers handle and store this compound to ensure chemical stability?

Based on stability data for structurally similar compounds:

- Storage: Keep in a cool, dry environment (20–25°C) away from heat and moisture .

- Incompatibilities: Avoid contact with strong acids/bases, oxidizing/reducing agents, which may degrade the compound .

- Handling: Use gloves and eye protection to minimize exposure, as recommended for phenylacetic acid derivatives .

Q. Which analytical techniques are most effective for characterizing the structural purity of this compound?

- Nuclear Magnetic Resonance (NMR): To confirm substituent positions and monitor reaction progress (e.g., comparing chemical shifts to related compounds ).

- X-ray Crystallography: For resolving hydrogen-bonding patterns and molecular packing, as demonstrated for 2-(3-Bromo-4-methoxyphenyl)acetic acid .

- Melting Point Analysis: To assess purity and compare with literature values (if available) .

Q. What are the known incompatible chemical agents for this compound under experimental conditions?

Reactivity data from analogous compounds suggests incompatibility with:

- Strong acids/alkalis: May protonate/deprotonate the hydroxyl group, altering reactivity.

- Oxidizing agents (e.g., HNO₃, KMnO₄): Risk of decarboxylation or ring oxidation .

- Reducing agents: Potential reduction of the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying catalytic conditions?

Q. What computational approaches are suitable for modeling the electronic effects of substituents on the aromatic ring of this compound?

- Density Functional Theory (DFT): Calculate electron-withdrawing/donating effects of substituents (hydroxyl, methyl) on the phenyl ring’s C–C–C bond angles, as demonstrated for brominated analogs .

- Molecular Dynamics (MD): Simulate hydrogen-bonding interactions in solution or crystalline states to predict stability and reactivity .

Q. What methodological considerations are critical when assessing the hydrogen bonding network of this compound in crystallographic studies?

- Crystal Growth: Optimize solvent polarity and evaporation rates to obtain high-quality single crystals, as done for related phenylacetic acids .

- Hydrogen-Bond Motif Analysis: Use crystallographic software (e.g., Mercury) to identify R₂²(8) dimer motifs, commonly observed in carboxylic acid derivatives .

- Thermal Stability: Perform thermogravimetric analysis (TGA) to correlate hydrogen-bond strength with decomposition temperatures.

Q. How can in vitro toxicological profiles be systematically evaluated for this compound given limited existing data?

- Acute Toxicity Assays: Follow OECD guidelines (e.g., TG 423) using rodent models, noting that no prior data exists for similar compounds .

- Cytotoxicity Screening: Employ cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values, referencing protocols for phenylacetic acid intermediates used in pharmacological research .

- Metabolic Stability: Use liver microsomes to evaluate cytochrome P450 interactions, critical for drug development pipelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.